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Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Cat. No.: B12660316
CAS No.: 7133-57-5
M. Wt: 227.26 g/mol
InChI Key: MRVOFXWTGKUCRX-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Class Research

Benzamides are a class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. walshmedicalmedia.comwikipedia.org This structural motif is a cornerstone in medicinal chemistry, as benzamide derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. walshmedicalmedia.comresearchgate.netpharmaguideline.com The versatility of the benzamide scaffold allows for extensive chemical modification, leading to the development of compounds with tailored biological functions. researchgate.net Research into benzamides is a dynamic field, continually exploring new derivatives and their potential as therapeutic agents and functional materials. nih.gov

Significance in Organic and Medicinal Chemistry Research

The specific compound, Benzamide, 2-hydroxy-N-(3-methylphenyl)-, also known as Salicyl-m-toluidide, holds particular interest due to its hybrid structure, combining the features of salicylic (B10762653) acid and a toluidine moiety. Salicylates are well-known for their biological activities. nih.govwikipedia.org The amide linkage in this compound provides metabolic stability and specific hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. nih.gov Its structure makes it a valuable building block in the synthesis of more complex molecules and a subject of study for its own intrinsic biological potential. researchgate.net

Overview of Advanced Research Themes for the Compound

Current research on Benzamide, 2-hydroxy-N-(3-methylphenyl)- and related structures is exploring several advanced themes. A significant area of investigation is its potential as a precursor for novel bioactive compounds, including enzyme inhibitors and receptor antagonists. nih.govresearchgate.net Researchers are also interested in its application in materials science. Furthermore, the synthesis of its derivatives and their subsequent evaluation for various biological activities, such as antimicrobial and anti-inflammatory effects, remains a prominent research direction. nih.gov

Chemical and Physical Properties

The fundamental properties of Benzamide, 2-hydroxy-N-(3-methylphenyl)- are crucial for its application in various research contexts.

PropertyValue
Chemical Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS Number 1570-93-0
Appearance Solid

Note: Experimental values for properties like melting point and solubility can vary based on the purity of the substance and the experimental conditions.

Synthesis and Research Findings

The synthesis of Benzamide, 2-hydroxy-N-(3-methylphenyl)- typically involves the reaction of a salicylic acid derivative with 3-methylaniline (m-toluidine). A common laboratory method is the acylation of 3-methylaniline with salicyloyl chloride, which is itself prepared from salicylic acid.

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. For instance, studies have explored direct amidation reactions catalyzed by various reagents to improve yield and reduce waste. nih.gov

Research into the biological activities of this compound and its analogs has shown potential in several areas. For example, related salicylanilide (B1680751) structures have been investigated for their antimicrobial and antifungal properties. nih.gov The presence of the hydroxyl and amide groups allows for the formation of stable complexes with metal ions, a property that is being explored for the development of new catalysts and imaging agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B12660316 Benzamide, 2-hydroxy-N-(3-methylphenyl)- CAS No. 7133-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7133-57-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17)

InChI Key

MRVOFXWTGKUCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)-

The most conventional methods for creating the amide bond in Benzamide, 2-hydroxy-N-(3-methylphenyl)- involve the direct or assisted reaction between a carboxylic acid and an amine.

The direct amidation of 2-hydroxybenzoic acid (salicylic acid) with 3-methylaniline (m-toluidine) represents the most straightforward conceptual pathway to the target molecule. This reaction typically requires high temperatures to drive off the water molecule formed during the condensation. However, this approach is often complicated by side reactions. The presence of the phenolic hydroxyl group in salicylic (B10762653) acid can interfere with the amidation process, potentially leading to undesired byproducts and lower yields. semanticscholar.org For instance, direct heating can cause decarboxylation of the salicylic acid or undesired reactions involving the hydroxyl group.

To avoid the harsh conditions of direct thermal condensation and improve reaction efficiency and yield, a wide array of coupling agents are employed to facilitate amide bond formation at or near room temperature. These reagents activate the carboxylic acid group of 2-hydroxybenzoic acid, making it more susceptible to nucleophilic attack by 3-methylaniline. The choice of coupling agent can significantly impact reaction time, yield, and the preservation of chiral centers if present.

Common classes of coupling agents used in amide synthesis include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and potential racemization, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). peptide.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and are particularly useful for difficult couplings. peptide.com

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are among the most popular coupling reagents in peptide synthesis and are also effective for general amide formation, providing rapid reactions and high yields. bachem.com

The use of these reagents transforms the synthesis into a mild and highly efficient process, making it a preferred method in many laboratory and industrial settings for producing N-aryl salicylamides. nih.govnih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Agent ClassExample ReagentKey CharacteristicsTypical Additive
CarbodiimidesDCC, DIC, EDCCost-effective; byproduct removal can be an issue (DCC urea (B33335) is a precipitate, EDC urea is water-soluble). peptide.comHOBt, HOSu
Phosphonium SaltsBOP, PyBOP, PyAOPHighly reactive and efficient, good for sterically hindered substrates. peptide.comOften used with a tertiary base like DIPEA.
Uronium/Aminium SaltsHBTU, TBTU, HATUVery popular, fast reaction times, high yields, low racemization. bachem.comHOBt or HOAt can be included in the reagent structure.

Exploration of Alternative Synthetic Strategies

Beyond traditional amidation, chemists have explored more novel routes to the benzamide core structure, sometimes offering unique advantages in terms of efficiency or access to diverse derivatives.

An alternative approach to forming the benzamide linkage involves the ring-opening of heterocyclic precursors. One notable example is the nucleophilic ring-opening of oxazolone (B7731731) derivatives. researchgate.net Specifically, a 4-benzylidene-2-phenyl-5-oxazolone can react with an amine, such as 3-methylaniline, to cleave the oxazolone ring and form a benzamide. researchgate.net These reactions can be sluggish under conventional heating but are often significantly accelerated by microwave irradiation, which reduces reaction times and can lead to good product yields. researchgate.net This method provides a convergent route to complex benzamides from different starting materials.

A more recent and powerful strategy involves the late-stage functionalization of a pre-formed N-(3-methylphenyl)benzamide molecule. Specifically, transition-metal-catalyzed C(sp²)-H hydroxylation allows for the direct and regioselective introduction of a hydroxyl group onto the aromatic ring. nih.govdntb.gov.ua This method avoids potential issues with the free hydroxyl group during the amide bond formation step.

Studies have shown that catalysts based on palladium (Pd) or ruthenium (Ru) can effectively direct the hydroxylation to the ortho-position of the benzoyl group, guided by the adjacent amide moiety. semanticscholar.orgnih.gov For example, ruthenium carboxylate complexes have been used for C(sp²)-H hydroxylation of benzamides using an oxidant like PhI(OAc)₂. nih.govacs.org This approach offers excellent regioselectivity and tolerance for various functional groups, providing a highly efficient and atom-economical route to 2-hydroxybenzamides. semanticscholar.orgnih.gov

Table 2: Catalytic Systems for C-H Hydroxylation of Benzanilides

Catalyst MetalTypical Catalyst SystemKey FeatureReference
Ruthenium (Ru)Ru(II) carboxylate complexesEnables site-selective C-O bond formation with low catalyst loading. nih.gov nih.govacs.org
Palladium (Pd)Pd(II) catalystsProvides a convenient method for preparing diverse ortho-hydroxylated benzanilides. nih.gov nih.govdntb.gov.ua

Green Chemistry Principles in Benzamide, 2-hydroxy-N-(3-methylphenyl)- Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes for chemical manufacturing. In the context of Benzamide, 2-hydroxy-N-(3-methylphenyl)- synthesis, several strategies align with these principles:

Atom Economy: C-H activation/hydroxylation strategies are inherently more atom-economical than classical methods that require protecting groups or the pre-installation of functionality, as they avoid the generation of stoichiometric byproducts. nih.gov

Use of Catalysis: The shift from stoichiometric reagents (like many older coupling agents) to catalytic methods (such as the Ru and Pd systems for hydroxylation) is a core tenet of green chemistry, reducing waste and increasing efficiency. nih.govacs.org

Energy Efficiency: Microwave-assisted synthesis, as seen in the ring-opening of oxazolones, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, known as one-pot strategies, reduce the need for intermediate purification steps, thereby saving solvents, materials, and time, and minimizing waste generation. researchgate.net The development of such a process for this benzamide would represent a significant green advancement.

By prioritizing catalytic routes, exploring energy-efficient technologies, and designing processes that maximize atom economy, the synthesis of Benzamide, 2-hydroxy-N-(3-methylphenyl)- can be made more sustainable and environmentally benign.

Purification and Isolation Techniques in Academic Synthesis

The final step in the academic synthesis of Benzamide, 2-hydroxy-N-(3-methylphenyl)- involves its purification to remove unreacted starting materials, byproducts, and any catalysts or solvents used during the reaction. The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.

Commonly, the crude product obtained after synthesis is first subjected to a simple work-up procedure, which may involve extraction and washing, to remove the bulk of impurities. Following this initial clean-up, more refined purification techniques are employed.

Recrystallization:

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for the success of this method. For benzamide derivatives similar in structure to 2-hydroxy-N-(3-methylphenyl)benzamide, polar protic solvents have been shown to be effective. For instance, related compounds have been successfully recrystallized from methanol (B129727) or ethanol (B145695). The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. As the solution cools, the solubility of the benzamide decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

A study on a structurally analogous compound, N-(2-hydroxy-5-methylphenyl)benzamide, reported the use of methanol for recrystallization to obtain pure crystals. google.com Similarly, for another related compound, single crystals suitable for X-ray diffraction were obtained from an ethanolic solution, indicating the utility of ethanol as a recrystallization solvent for this class of molecules.

Column Chromatography:

Column chromatography is another powerful technique for the purification of Benzamide, 2-hydroxy-N-(3-methylphenyl)-. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

For the isomeric compound, 2-hydroxy-N-(4-methylphenyl)benzamide, a detailed column chromatographic purification has been described. researchgate.net The procedure utilized a silica gel packed column with a gradient of chloroform (B151607) in petrol as the eluent. This suggests that a similar solvent system could be adapted for the purification of the 3-methylphenyl isomer. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired compound.

The selection of the solvent system for column chromatography is often guided by preliminary analysis using thin-layer chromatography (TLC), which helps in determining the optimal solvent or solvent mixture to achieve good separation.

Below is an interactive table summarizing the purification techniques applicable to Benzamide, 2-hydroxy-N-(3-methylphenyl)-, based on data from structurally related compounds.

Purification TechniqueStationary Phase/SolventCompoundResearch Finding
RecrystallizationMethanolN-(2-hydroxy-5-methylphenyl)benzamideEffective for obtaining pure crystalline solid. google.com
RecrystallizationEthanol2-Methyl-N-(3-methylphenyl)benzamideYielded single crystals suitable for X-ray analysis.
Column ChromatographySilica Gel / Chloroform in Petrol2-hydroxy-N-(4-methylphenyl)benzamideSuccessful in affording the pure compound as white needles. researchgate.net

It is important to note that the optimal conditions for purification, such as the exact solvent ratios for chromatography or the specific cooling rate for recrystallization, would need to be empirically determined for Benzamide, 2-hydroxy-N-(3-methylphenyl)- to achieve the highest possible purity. The characterization of the purified compound is then typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

The ¹H NMR spectrum of Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the salicyl and m-tolyl rings will appear in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) will depend on the substitution pattern and the electronic environment of each proton. The proton of the hydroxyl (-OH) group and the amide (N-H) proton are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The methyl (-CH₃) group on the tolyl ring should appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.

Expected ¹H NMR Data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Proton Expected Chemical Shift (δ, ppm) Multiplicity
-OHVariable (broad singlet)s (br)
-NHVariable (broad singlet)s (br)
Aromatic-H (Salicyl)6.8 - 7.9m
Aromatic-H (m-tolyl)6.9 - 7.5m
-CH₃~2.4s

Note: This table is predictive and based on known chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded. The carbon of the methyl group (-CH₃) will appear at the most upfield position, generally between 20-25 ppm.

Expected ¹³C NMR Data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Carbon Expected Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C-OH (Aromatic)155 - 160
Aromatic C-H & C-C115 - 140
C-N (Aromatic)135 - 140
-CH₃20 - 25

Note: This table is predictive and based on known chemical shift ranges for similar functional groups.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling relationships between adjacent protons within the aromatic rings. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC experiments would establish long-range correlations between protons and carbons (2-3 bonds away), which is crucial for confirming the connectivity between the salicyl and m-tolyl moieties through the amide linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of Benzamide, 2-hydroxy-N-(3-methylphenyl)- is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the amide group is also expected in this region, typically around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) should appear as a strong absorption around 1640-1680 cm⁻¹. The N-H bending (Amide II band) is expected around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

Expected FT-IR Data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
N-H Stretch~3300Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1520 - 1550Medium
Aromatic C=C Stretch1400 - 1600Medium-Weak
C-N Stretch1200 - 1350Medium

Note: This table is predictive and based on known absorption ranges for the indicated functional groups.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR signals, non-polar bonds and symmetric vibrations often yield strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch will also be present, though its intensity can vary. The symmetric stretching of the C-C bonds within the aromatic rings would be prominent.

Expected FT-Raman Data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Strong
C=O Stretch1640 - 1680Medium
Aromatic Ring Breathing~1000Strong
C-CH₃ Stretch800 - 1000Medium

Note: This table is predictive and based on known Raman shifts for similar molecular structures.

Assignment of Vibrational Frequencies and Modes

The vibrational spectrum of Benzamide, 2-hydroxy-N-(3-methylphenyl)- is complex, featuring characteristic modes from its phenyl rings, amide linkage, hydroxyl group, and methyl group. While a complete experimental spectrum for this specific compound is not widely published, a detailed assignment can be constructed by analyzing the spectra of its constituent parts and closely related analogues like salicylamide, p-toluidine, and other N-aryl benzamides. ijseas.comrasayanjournal.co.infarmaceut.org

The key vibrational modes are dominated by the N-H, O-H, and C=O stretching frequencies. The phenolic O-H stretch is typically a broad band in the region of 3500–3200 cm⁻¹, often overlapping with the N-H stretching vibration of the amide group, which appears in a similar range (3500–3300 cm⁻¹). farmaceut.orggovinfo.gov The exact positions are highly sensitive to hydrogen bonding. An intramolecular hydrogen bond between the phenolic -OH group and the carbonyl oxygen (C=O) is expected, which would cause a significant red-shift (lowering of wavenumber) and broadening of the O-H stretching band. researchgate.net

The carbonyl (C=O) stretching vibration (Amide I band) is one of the most intense markers in the infrared spectrum, typically appearing in the 1680–1630 cm⁻¹ range. The Amide II band, which is a mix of N-H in-plane bending and C-N stretching, is expected around 1550-1520 cm⁻¹. Aromatic C=C stretching vibrations from both benzene (B151609) rings are anticipated in the 1620–1450 cm⁻¹ region. rasayanjournal.co.in The C-H stretching vibrations of the aromatic rings and the methyl group are expected above 3000 cm⁻¹. rasayanjournal.co.in

Table 1: Predicted Vibrational Frequency Assignments for Benzamide, 2-hydroxy-N-(3-methylphenyl)- Based on data from analogous compounds like salicylic (B10762653) acid, p-toluidine, and various benzamides. ijseas.comrasayanjournal.co.infarmaceut.orgnih.gov

Frequency Range (cm⁻¹)Assignment (Vibrational Mode)Notes
~3400-3200O-H StretchBroad, due to strong intramolecular H-bonding.
~3350-3250N-H Stretch (Amide A)May overlap with O-H stretch.
~3100-3000Aromatic & Methyl C-H StretchMultiple weak to medium bands.
~1660-1640C=O Stretch (Amide I)Strong intensity. Position influenced by H-bonding.
~1620-1580Aromatic C=C StretchMultiple bands from both rings.
~1550-1520N-H Bend + C-N Stretch (Amide II)Strong to medium intensity.
~1490-1440Aromatic C=C StretchCharacteristic ring vibrations.
~1300-1250C-N Stretch + N-H Bend (Amide III)Medium intensity.
~1250C-O Stretch (Phenolic)Strong intensity.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pathways of a compound, aiding in its structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In positive-ion mode ESI-MS, Benzamide, 2-hydroxy-N-(3-methylphenyl)- (molar mass: 227.26 g/mol ) is expected to readily form a protonated molecular ion [M+H]⁺ at an m/z value of approximately 228.3. This soft ionization technique typically keeps the parent ion intact, making it the base peak in the spectrum. Further fragmentation under tandem MS (MS/MS) conditions would likely proceed via cleavage of the most labile bonds. sigmaaldrich.cn The amide bond is a primary site for fragmentation, potentially leading to the loss of the N-(3-methylphenyl)amino group or the salicoyl group.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a higher-energy ionization technique that results in more extensive fragmentation compared to ESI. rasayanjournal.co.in The molecular ion (M⁺·) at m/z 227 is expected, though its abundance may be reduced due to its propensity to fragment. The primary fragmentation pathway involves the cleavage of the amide bond (α-cleavage). This can occur in two ways:

Cleavage yielding a salicoyl cation (m/z 121), resulting from the loss of a 3-methylanilino radical.

Cleavage yielding a protonated 3-methylaniline fragment or a related ion (m/z 107), resulting from the loss of the salicoyl radical.

Further fragmentation of the salicoyl cation (m/z 121) can occur through the loss of carbon monoxide (CO) to produce a phenoxy cation at m/z 93.

Table 2: Predicted Key Fragments in Mass Spectrometry of Benzamide, 2-hydroxy-N-(3-methylphenyl)-

m/z (Predicted)IonTechniqueNotes
228.3[M+H]⁺ESIProtonated molecular ion, expected base peak.
227.3[M]⁺·EIMolecular ion.
121.0[C₇H₅O₂]⁺EI/ESI-MS/MSSalicoyl cation, from amide bond cleavage.
107.1[C₇H₉N]⁺·EI3-Toluidine radical cation, from amide bond cleavage.
93.0[C₆H₅O]⁺EIFragment from the salicoyl cation after loss of CO.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for unambiguously determining the elemental composition of the parent ion and its fragments. For Benzamide, 2-hydroxy-N-(3-methylphenyl)-, with a molecular formula of C₁₄H₁₃NO₂, the theoretical exact mass can be calculated with high precision. This technique allows for the differentiation between ions of the same nominal mass but different elemental formulas. farmaceut.org For instance, HRMS can confirm that a fragment at nominal mass 121 is indeed [C₇H₅O₂]⁺ and not an isobaric species.

Table 3: HRMS Data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Ion FormulaIon TypeCalculated Exact Mass (Da)
C₁₄H₁₃NO₂[M]⁺·227.09463
C₁₄H₁₄NO₂[M+H]⁺228.10245
C₇H₅O₂[Fragment]⁺121.02895
C₇H₈N[Fragment]⁺106.06567

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum is dictated by the presence of chromophores—in this case, the two aromatic rings and the carbonyl group of the amide linkage.

Electronic Transition Analysis

The UV-Vis spectrum of Benzamide, 2-hydroxy-N-(3-methylphenyl)- in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show multiple absorption bands. These bands are primarily due to π → π* transitions within the aromatic systems and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen and amide nitrogen.

π → π Transitions:* Intense absorption bands are expected in the range of 200-320 nm. These arise from electronic transitions within the benzoyl and methylphenyl ring systems. The substitution on the rings (hydroxyl, amide, methyl groups) influences the exact position (λmax) and intensity of these bands. Similar benzamide isomers show strong absorption bands around 300 nm, which are attributed to intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). chemistryjournal.net

n → π Transitions:* A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, is typically observed at longer wavelengths (›300 nm), often appearing as a shoulder on the more intense π → π* bands. nih.gov

The presence of the intramolecular hydrogen bond can also influence the electronic spectrum by affecting the energy levels of the involved orbitals.

Table 4: Predicted UV-Vis Absorption Data for Benzamide, 2-hydroxy-N-(3-methylphenyl)- Based on data from analogous benzamides and substituted benzenes. chemistryjournal.netresearchgate.net

λmax (nm) (Predicted)Type of TransitionChromophore
~210-240π → πBenzene Rings
~295-310π → π (ICT)Conjugated system (Benzoyl-Amide)
~320-340n → π*Carbonyl Group (C=O)

of Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Advanced Spectroscopic Analysis

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting and interpreting the electronic absorption spectra of molecules. This method allows for the theoretical calculation of excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, a deeper understanding of the photophysical properties of a compound can be achieved.

For analogous compounds, TD-DFT calculations have successfully elucidated the nature of the principal electronic transitions. Typically, the absorption bands in the UV-Vis spectrum of salicylanilide (B1680751) derivatives are assigned to π → π* and n → π* transitions. The π → π* transitions usually originate from the conjugated systems of the benzene rings, while the n → π* transitions involve the non-bonding electrons of the oxygen and nitrogen atoms in the amide and hydroxyl groups.

To illustrate the type of data obtained from such a study, a hypothetical TD-DFT simulation of Benzamide, 2-hydroxy-N-(3-methylphenyl)- is presented below. The data is based on typical results for similar molecules and should be considered illustrative rather than experimentally verified for this specific compound.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Assignment
3250.25HOMO -> LUMOπ → π
2800.10HOMO-1 -> LUMOπ → π
2550.05HOMO -> LUMO+1n → π*

Note: The data in this table is hypothetical and serves as an example of the output from a TD-DFT calculation. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

The interpretation of these hypothetical results would suggest that the most intense absorption band, predicted around 325 nm, is primarily due to a π → π* transition involving the highest occupied and lowest unoccupied molecular orbitals. Other weaker bands at shorter wavelengths would be attributed to other electronic transitions, including those with n → π* character.

The accuracy of TD-DFT predictions is highly dependent on the chosen functional and basis set. While methods like B3LYP are widely used and often provide a good balance between accuracy and computational cost, other functionals may be employed to refine the results, especially for molecules with complex electronic structures. Furthermore, the inclusion of solvent effects is crucial for comparing theoretical spectra with experimental data obtained in solution.

Crystallographic Investigations and Solid State Structural Analysis

As no single-crystal X-ray diffraction data has been reported for Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)-, the following sections, which would typically detail these findings, cannot be populated with experimental data.

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield an entry for Benzamide, 2-hydroxy-N-(3-methylphenyl)-. Therefore, no information is available regarding its crystal growth methods, data collection parameters, or structure refinement protocols.

Information regarding the specific software used for data collection and structure refinement, such as SHELXL, Olex2, or WinGX, is not available as no crystallographic study has been published.

The crystal system (e.g., monoclinic, orthorhombic) and space group of Benzamide, 2-hydroxy-N-(3-methylphenyl)- have not been determined.

Molecular Geometry and Conformation in the Solid State

Without experimental crystallographic data, a definitive analysis of the molecular geometry in the solid state is not possible.

Specific values for the planarity of the aromatic rings and the dihedral angles between them are unknown.

The conformation of the central amide linkage, a key feature in this class of molecules, has not been experimentally determined for this specific compound.

Intermolecular Interactions and Supramolecular Architectures

A definitive analysis of the intermolecular interactions for Benzamide, 2-hydroxy-N-(3-methylphenyl)- is not possible without experimental crystallographic data. Such an analysis would typically involve a detailed examination of the following:

Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···O)

The presence of hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups suggests that this compound would likely exhibit a rich network of hydrogen bonds. Typically, a strong intramolecular N-H···O or O-H···O hydrogen bond is observed in such structures, leading to a planar six-membered ring motif. nih.govresearchgate.net Intermolecular O-H···O and N-H···O hydrogen bonds would be expected to link molecules into larger assemblies. Weaker C-H···O interactions may also play a role in stabilizing the crystal packing.

Quantification of Hydrogen Bond Lengths and Angles

Specific bond lengths and angles for these interactions are unique to the crystal structure and cannot be speculated upon. A data table quantifying these geometric parameters would be essential for a complete understanding of the stability and nature of the hydrogen bonds.

Non-Covalent Interactions (e.g., C-H···π, π–π stacking)

The two aromatic rings in the molecule provide sites for C-H···π and π–π stacking interactions. The relative orientation of these rings, defined by the dihedral angle between them, would determine the nature and extent of these interactions. In similar structures, π–π stacking interactions with centroid-to-centroid distances in the range of 3.7 to 4.0 Å have been observed. researchgate.net

Formation of Polymeric Chains, Dimers, and Other Motifs in Crystal Packing

The interplay of the various hydrogen bonds and non-covalent interactions would dictate the formation of specific supramolecular motifs. These could range from simple inversion dimers to one-dimensional polymeric chains or two-dimensional sheets. nih.govresearchgate.net The specific graph-set notation for these motifs (e.g., C(n), R²₂(n)) would be determined from the crystallographic data.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. This analysis is performed using the crystallographic information file (CIF) obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Quantum Chemical Studies

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. materialsciencejournal.orguni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structure representation of a molecule. uni-muenchen.de

For salicylanilide (B1680751) derivatives, NBO analysis provides critical insights into the molecule's stability arising from hyperconjugative interactions and charge delocalization. materialsciencejournal.org The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. A large E(2) value signifies a strong interaction between the electron donor and acceptor, indicating a greater extent of conjugation throughout the system. materialsciencejournal.org

In the study of salicylanilides, key hyperconjugative interactions involve the delocalization of electron density from the lone pairs (n) of oxygen and nitrogen atoms into the antibonding (σ* or π*) orbitals of adjacent bonds. materialsciencejournal.org These intramolecular charge transfer (ICT) events are crucial in understanding the electronic structure of the molecule.

While a specific NBO analysis for Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)- was not found in the reviewed literature, studies on related salicylanilides reveal common interaction patterns. materialsciencejournal.org The primary interactions typically observed are detailed in the conceptual table below.

Table 1: Key Intramolecular Interactions in Salicylanilides via NBO Analysis

Donor NBO (Lewis-type) Acceptor NBO (Non-Lewis type) Type of Interaction Significance
n(O) (Oxygen lone pair) π*(C=C) (Aromatic ring antibond) n → π* Contributes to electron delocalization across the phenyl ring.
n(N) (Nitrogen lone pair) π*(C=O) (Carbonyl antibond) n → π* Indicates resonance within the amide linkage, affecting bond character.
n(O) (Hydroxyl lone pair) σ*(C-C) (Aromatic ring antibond) n → σ* Stabilizes the molecule through hyperconjugation.
π(C=C) (Aromatic ring bond) π*(C=C) (Aromatic ring antibond) π → π* Represents the delocalization of the π-system within the aromatic rings.

This table is a conceptual representation based on findings for related salicylanilide derivatives. materialsciencejournal.org

The electron density transfer from the lone pairs of oxygen and nitrogen to the antibonding orbitals of the carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds confirms the occurrence of ICT, which governs the electronic properties of these molecules. materialsciencejournal.org

Analysis of Electrophilic and Nucleophilic Properties

The electrophilic and nucleophilic characteristics of a molecule can be effectively understood by analyzing its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies for Benzamide

Molecular Orbital Energy (eV)
HOMO -
LUMO -
HOMO-LUMO Gap 5.611

Data sourced from a DFT study on the parent molecule, benzamide. researchgate.net Note: Specific HOMO and LUMO energy values were not provided in the source.

The introduction of a hydroxyl (-OH) group on the benzoyl ring and a methyl (-CH3) group on the N-phenyl ring is expected to alter the FMO energies compared to the parent benzamide. The electron-donating nature of both the hydroxyl and methyl groups would likely increase the energy of the HOMO and potentially affect the LUMO energy, leading to a smaller HOMO-LUMO gap and thus modifying the molecule's reactivity profile.

Thermodynamic Property Calculations

A thorough search of the scientific literature did not yield specific published data regarding the calculated thermodynamic properties, such as enthalpy, entropy, or Gibbs free energy, for Benzamide, 2-hydroxy-N-(3-methylphenyl)-.

Conformational Analysis of the Compound

Conformational analysis reveals the three-dimensional arrangement of a molecule, which is critical for understanding its properties and interactions. For N-aryl benzamides, a key conformational feature is the dihedral angle between the planes of the two aromatic rings (the benzoyl ring and the N-phenyl ring). This angle is influenced by the substitution pattern on the rings, which dictates the balance between electronic effects (like conjugation, which favors planarity) and steric hindrance.

While the specific crystal structure of Benzamide, 2-hydroxy-N-(3-methylphenyl)- has not been reported in the searched literature, analysis of several closely related compounds provides significant insight into its likely conformation. A strong intramolecular hydrogen bond between the amide proton (N-H) and the hydroxyl oxygen (O-H) is a common feature in 2-hydroxybenzamides, which promotes a nearly planar S(6) ring motif. researchgate.netnih.gov

The planarity of the molecule is, however, counteracted by steric repulsion between the substituents on the two rings. The dihedral angles reported for several analogous structures are presented below.

Table 3: Dihedral Angles in Benzamide, 2-hydroxy-N-(aryl)- Derivatives

Compound Substituent on N-phenyl ring Dihedral Angle Between Aromatic Rings (°) Reference(s)
2-Hydroxy-N-(4-methylphenyl)benzamide 4-methyl 3.45 (12) nih.gov
N-(3-Chlorophenyl)-2-hydroxybenzamide 3-chloro 5.57 (9) researchgate.net
N-(2-hydroxy-5-methylphenyl)benzamide* 2-hydroxy, 5-methyl 10.20 (5) nih.govresearchgate.net
2-Hydroxy-N-(3-nitrophenyl)benzamide 3-nitro 12.23 (7) researchgate.netnih.gov
2-Methyl-N-(3-methylphenyl)benzamide** 3-methyl 36.2 (1) nih.gov

*This compound is N-(hydroxyphenyl)benzamide, not a salicylanilide, but provides relevant structural comparison. The value is between the hydroxyphenyl ring and the central amide plane. **This compound lacks the 2-hydroxy group but has a 2-methyl group on the benzoyl ring, introducing significant steric hindrance.

The data shows that for salicylanilides with a substituent at the meta or para position of the N-phenyl ring, the molecule maintains a high degree of planarity, with dihedral angles typically below 13°. researchgate.netnih.govnih.gov For instance, the 4-methyl derivative is nearly planar with a dihedral angle of just 3.45 (12)°. nih.gov This planarity is largely preserved due to the stabilizing intramolecular hydrogen bond.

Based on these findings, Benzamide, 2-hydroxy-N-(3-methylphenyl)- is expected to adopt a relatively planar conformation. The 3-methyl group is not anticipated to introduce significant steric hindrance that would force a large twist between the aromatic rings. Therefore, its dihedral angle is likely to be small, comparable to the values seen for the 3-chloro and 4-methyl substituted analogs. The significant twist observed in 2-Methyl-N-(3-methylphenyl)benzamide (36.2°) is due to the steric clash of the ortho-methyl group on the benzoyl ring, a feature absent in the target compound. nih.gov

Molecular Docking and Receptor Interaction Studies

Computational Protocols for Molecular Docking Simulations (e.g., AutoDock)

Computational docking studies involving benzamide (B126) derivatives are frequently carried out using established software like AutoDock. The simulation process follows a systematic protocol. Initially, the three-dimensional structure of the ligand, 2-hydroxy-N-(3-methylphenyl)-benzamide, is prepared by optimizing its geometry to achieve the most stable, low-energy conformation. This often involves using computational chemistry software and saving the structure in a compatible format (e.g., .pdbqt).

The core of the AutoDock simulation involves a Lamarckian Genetic Algorithm, which is a hybrid algorithm that combines a genetic algorithm for global exploration of the ligand's conformational space with a local search method for energy minimization. A grid box is defined around the active site of the target receptor to constrain the search space for the ligand. The program then systematically explores various rotations, translations, and conformations of the ligand within this box, calculating the binding energy for each pose. The final results are presented as a cluster of conformations ranked by their predicted binding affinity (in kcal/mol).

Selection and Preparation of Protein Receptors for Docking Studies

The selection of appropriate protein receptors is guided by the known biological activities of structurally similar compounds. Benzamide and salicylanilide (B1680751) scaffolds have been investigated for a range of biological targets. Based on existing research, relevant receptors for docking studies with 2-hydroxy-N-(3-methylphenyl)-benzamide include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzamides have been explored as potential inhibitors of VEGFR-2, a key protein in angiogenesis, making it a primary target for anti-cancer drug design. nih.gov

Histone Deacetylase (HDAC): Studies on benzamide derivatives have shown that a 2'-hydroxy or 2'-amino group can be crucial for inhibitory activity against HDACs, suggesting this enzyme family as a potential target.

Cannabinoid Receptors (CB₂R): The core structures of some benzamide-related compounds have been shown to interact with cannabinoid receptors, which are involved in neuroinflammation. nih.gov

Receptor preparation is a critical step that begins with obtaining the crystal structure from a repository like the Protein Data Bank (PDB). Standard preparation involves removing all non-essential molecules such as water, ions, and co-crystallized ligands from the PDB file. Polar hydrogen atoms are then added to the protein structure, and partial charges are assigned to each atom to prepare it for the docking calculations.

Prediction of Binding Modes and Ligand-Receptor Interactions

Docking simulations predict the most energetically favorable binding mode of 2-hydroxy-N-(3-methylphenyl)-benzamide within the active site of a receptor. The conformation of benzanilide-type molecules is typically non-planar, with the phenyl rings twisted relative to the central amide group. nih.govresearchgate.net The final predicted pose is influenced by a combination of intramolecular forces, such as the potential for an internal hydrogen bond between the amide proton and the 2-hydroxy group, and intermolecular interactions with the receptor. nih.govnih.gov

The primary output of the simulation is a set of docked conformations (poses), each associated with a binding energy score. The pose with the lowest binding energy is generally considered the most probable binding mode. Analysis of this pose reveals how the ligand orients itself within the binding pocket to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, which collectively contribute to its binding affinity.

Analysis of Specific Amino Acid Residue Interactions

The binding affinity of 2-hydroxy-N-(3-methylphenyl)-benzamide is determined by its specific interactions with amino acid residues in the receptor's active site. The 2-hydroxy group is considered indispensable for activity in certain receptors, where it may act as a crucial hydrogen-bonding site or participate in other electrostatic interactions.

For instance, in docking simulations with VEGFR-2, benzamide isomers have shown the ability to form hydrogen bonds with glutamic acid residues in the binding pocket. mdpi.com In studies with other receptors, interactions with residues such as cysteine, phenylalanine, and histidine have been observed for similar ligands, highlighting the importance of specific functional groups on the ligand engaging with complementary residues in the protein. nih.gov

Table 1: Potential Amino Acid Interactions with Benzamide, 2-hydroxy-N-(3-methylphenyl)-
Receptor TargetInteracting Amino Acid (Example)Potential Interaction TypeReference
VEGFR-2Glutamic Acid (Glu)Hydrogen Bond mdpi.com
Histone Deacetylase (HDAC)Not Specified, but involves the 2'-hydroxy groupHydrogen Bond / Electrostatic
RORγt (Illustrative)Cysteine (Cys), Phenylalanine (Phe)Hydrogen Bond, Hydrophobic nih.gov

Hydrogen Bonding and Hydrophobic Interactions at the Binding Site

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The functional groups of 2-hydroxy-N-(3-methylphenyl)-benzamide provide multiple opportunities for hydrogen bonding.

The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor.

The amide proton (N-H) can also serve as a hydrogen bond donor.

The amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Crystal structure analyses of related compounds show that these groups readily form intermolecular hydrogen bonds (e.g., O-H···O and N-H···O) that link molecules into chains or sheets. nih.govnih.govresearchgate.net Intramolecular N-H···O hydrogen bonds are also common, leading to the formation of stable, planar six-membered rings known as S(6) motifs. nih.govnih.gov In a receptor active site, the hydroxyl group can play a key role in anchoring the ligand to a specific region through hydrogen bonding with an adjacent amino acid residue. researchgate.net

Hydrophobic Interactions: The two aromatic rings (the benzoyl and methylphenyl moieties) are the primary contributors to hydrophobic interactions. These nonpolar regions of the ligand tend to be buried within hydrophobic pockets of the receptor, interacting with nonpolar amino acid side chains like valine, leucine, and phenylalanine. researchgate.net The methyl group on the N-phenyl ring further enhances this hydrophobicity. Additionally, weak interactions such as π-π stacking between the aromatic rings of the ligand and receptor, or C-H···π interactions, can further stabilize the complex. nih.govresearchgate.net

Table 2: Summary of Potential Non-Covalent Interactions
Interaction TypeLigand Functional Group InvolvedPotential Receptor PartnerReference
Hydrogen Bond (Donor)2-hydroxy group (-OH)Carbonyl oxygen, Asp, Glu mdpi.comresearchgate.net
Hydrogen Bond (Donor)Amide group (N-H)Carbonyl oxygen nih.govnih.gov
Hydrogen Bond (Acceptor)Amide group (C=O)Amide N-H, Arg, His researchgate.net
Hydrophobic InteractionPhenyl and methylphenyl ringsAla, Val, Leu, Ile, Phe researchgate.net
π-π StackingPhenyl and methylphenyl ringsPhe, Tyr, Trp, His nih.govresearchgate.net

Generation of Pharmacophore Models

Based on the docking results and interaction analyses, a pharmacophore model can be generated. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. For 2-hydroxy-N-(3-methylphenyl)-benzamide, a consensus pharmacophore model would likely include: mdpi.com

One hydrogen bond donor feature (from the 2-hydroxy group).

One hydrogen bond donor feature (from the amide N-H).

One hydrogen bond acceptor feature (from the amide carbonyl oxygen).

Two aromatic/hydrophobic regions (representing the two phenyl rings).

This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity.

In Silico Assessment of Selectivity in Ligand Binding

A crucial aspect of drug design is ensuring a compound is selective for its intended target to minimize off-target effects. nih.gov In silico methods can assess the binding selectivity of 2-hydroxy-N-(3-methylphenyl)-benzamide by performing docking simulations against a panel of different proteins. This panel could include various subtypes of the primary target (e.g., different HDAC isoforms) as well as known anti-targets or proteins that are structurally related to the primary target. By comparing the predicted binding energies across this panel, researchers can estimate the ligand's selectivity. A significantly more favorable (i.e., lower) binding energy for the intended target compared to others suggests good selectivity.

Structure Activity Relationship Sar Research

Systematic Modification of Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)- Structure for SAR Probing

To decipher the SAR of the parent compound, scientists systematically introduce chemical modifications at various positions and analyze the resulting changes in biological activity. This involves altering substituents on both the salicylic (B10762653) acid ring (Ring A) and the N-phenyl ring (Ring B), as well as the central amide linker.

The nature of the substituents on the salicylanilide (B1680751) scaffold plays a pivotal role in its biological profile. Key factors that are often modulated include electronic effects (electron-donating vs. electron-withdrawing groups), lipophilicity (hydrophobicity), and steric bulk. nih.govnih.gov

Ring A (Salicyl Moiety): The 2-hydroxy group is generally considered essential for activity in many salicylanilide derivatives, often forming a critical intramolecular hydrogen bond with the amide oxygen, which helps to planarize the molecule. researchgate.net The presence of electron-withdrawing groups, such as halogens, on this ring can enhance the acidity of the phenolic hydroxyl group. This increased acidity can be crucial for certain mechanisms of action, such as the protonophoric activity that allows these compounds to uncouple mitochondrial processes. nih.gov

Ring B (N-phenyl Moiety): Substitutions on the anilide ring significantly influence the molecule's properties. The introduction of hydrophobic groups, particularly halogens like chlorine and bromine or trifluoromethyl groups, is a common strategy to enhance activity. nih.govnih.gov The position and nature of these substituents can fine-tune the molecule's lipophilicity, which is critical for its ability to cross cellular membranes and interact with target proteins. rasayanjournal.co.in

Amide Linker: The amide bond itself is a key structural feature. It acts as a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This capability is vital for forming interactions with biological targets. The planarity conferred by the intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl is a recurring theme in the SAR of salicylanilides. researchgate.net

The table below summarizes the effects of various substituents on the biological activity of salicylanilide derivatives, based on recurring findings in the literature.

Modification SiteSubstituent TypeGeneral Effect on ActivityRationale
Ring A (Salicyl) Electron-Withdrawing (e.g., Halogens)Often increases activityEnhances acidity of 2-OH group, influences protonophore action
Ring B (Anilide) Hydrophobic (e.g., -CF₃, Halogens)Generally increases activityEnhances lipophilicity, improves membrane penetration and target binding
Ring B (Anilide) Bulky GroupsCan increase or decrease activityEffect is target-dependent; may improve binding or cause steric hindrance
Amide Linker Esterification of 2-OHCan improve bioavailabilityActs as a prodrug, masking the potentially irritative phenolic group

For instance, studies comparing 4-chloro versus 5-chloro substitution on the salicyl ring of certain derivatives have shown significant differences in potency and selectivity against specific enzymes. nih.gov Similarly, substitutions at the meta- (3'-) versus the para- (4'-) position of the anilide ring can lead to distinct biological outcomes. Research on antitubercular agents found that chlorine substitution at the meta-position of the salicylic ring had a positive influence on activity.

The effect of positional isomerism highlights that a simple accounting of substituents is insufficient for predicting activity; their precise spatial arrangement is critical. This is because the geometry of the molecule must be complementary to the geometry of the biological target's binding site. rsc.orgnih.gov

Correlation between Structural Features and Biological Interactions

SAR studies aim to draw clear correlations between a molecule's structural features and its biological effects. For salicylanilides, activity is often linked to physicochemical parameters that can be calculated or measured.

Lipophilicity: This property, often expressed as the partition coefficient (log P), is one of the most critical factors. researchgate.net There is frequently an optimal range of lipophilicity for a given biological activity. For example, some studies on the antifungal activity of salicylanilide esters found that the highest activity was achieved within a specific log P range. nih.gov Increased lipophilicity generally enhances the ability of a compound to cross lipid-rich biological membranes to reach its target. rasayanjournal.co.in

Electronic Parameters: The electronic influence of substituents is often quantified using the Hammett constant (σ). nih.gov This parameter describes the electron-donating or electron-withdrawing nature of a substituent, which affects properties like the acidity of the phenolic proton and the charge distribution across the molecule. The inhibitory activity of some salicylanilides has been directly correlated with the Hammett constant and lipophilicity of the substituents on the anilide ring.

Steric Parameters: The size and shape of substituents (steric effects) are crucial for ensuring a snug fit into a target's binding pocket. rasayanjournal.co.in A bulky substituent might enhance van der Waals interactions and improve potency, or it could cause a steric clash that prevents binding altogether.

These correlations are foundational to quantitative structure-activity relationship (QSAR) models.

Chemoinformatic Approaches to SAR Analysis

Modern drug discovery heavily relies on chemoinformatic and computational tools to build and refine SAR models. nih.gov These approaches allow researchers to analyze large datasets of compounds and predict the activity of novel, unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies seek to create mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.govnih.gov For salicylanilides, researchers have developed robust QSAR models for activities like antitubercular effects. nih.gov These models use calculated molecular descriptors representing electronic, steric, and hydrophobic properties to predict activity, guiding the design of more potent analogs. sphinxsai.com

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a protein (receptor). researchgate.netmdpi.com By predicting the preferred binding orientation and affinity of a compound like 2-hydroxy-N-(3-methylphenyl)benzamide within a target's active site, docking provides a structural hypothesis for its mechanism of action. researchgate.netresearchgate.net For example, docking studies have been used to show how salicylanilide derivatives can fit into the ATP-binding pocket of protein kinases or the binding sites of enzymes like acetylcholinesterase, helping to rationalize observed SAR data. researchgate.netnih.gov

The table below illustrates how different chemoinformatic approaches contribute to SAR studies.

Chemoinformatic ToolApplication in SARExample Insight
QSAR Modeling Correlates physicochemical properties with biological activity to predict potency. nih.govDeveloping equations that link lipophilicity (log P) and electronic parameters (σ) to the antitubercular activity of a series of compounds. nih.gov
Molecular Docking Predicts the binding mode and affinity of a ligand within a protein's active site. mdpi.comVisualizing how the 2-hydroxy group and N-H of the amide form key hydrogen bonds with amino acid residues in an enzyme's active site. researchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. nih.govDefining a model where a hydrogen bond donor, an aromatic ring, and a hydrophobic feature must be in a specific spatial arrangement to inhibit a target. nih.gov
Molecular Dynamics Simulates the movement of the ligand-protein complex over time to assess stability.Confirming that the key hydrogen bonds identified in docking are stable and maintained throughout the simulation.

Understanding Molecular Recognition Mechanisms through SAR

Ultimately, SAR studies provide profound insights into molecular recognition—the specific interaction between a drug and its biological target. nih.gov For salicylanilides, this involves understanding how the molecule's features drive its binding and subsequent biological effect.

A key aspect of the molecular recognition of many salicylanilides is their ability to form a relatively rigid, planar conformation. This is often facilitated by an intramolecular hydrogen bond between the phenolic proton of the 2-hydroxy group and the oxygen of the amide carbonyl. researchgate.net This conformational preference can be critical for fitting into a well-defined binding site.

Through the iterative process of synthesis, biological testing, and computational analysis, SAR research on Benzamide, 2-hydroxy-N-(3-methylphenyl)- and its analogs continues to build a detailed picture of the molecular features that govern their therapeutic potential.

Enzyme Inhibition Mechanism Studies in Vitro and in Silico

Investigation of Enzyme Targets Interacted with by Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)-

The initial step in profiling the inhibitory action of Benzamide, 2-hydroxy-N-(3-methylphenyl)- is to identify its potential enzyme targets. The broader class of benzamides and salicylanilides has been reported to interact with a variety of enzymes. For instance, certain benzamide derivatives are recognized as inhibitors of histone deacetylases (HDACs), while various salicylanilides have shown inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and signal transducers and activators of transcription 3 (STAT3). researchgate.net Some derivatives have also been noted for their anti-inflammatory properties, suggesting possible interactions with enzymes such as cyclooxygenase (COX). nih.gov

To identify specific targets for Benzamide, 2-hydroxy-N-(3-methylphenyl)-, a typical approach involves screening the compound against a panel of diverse enzymes. This can be achieved through high-throughput screening (HTS) techniques where the compound's activity is tested against a library of clinically and biologically relevant enzymes. The PubChem BioAssay database is a valuable public resource that archives such screening data, providing information on the biological activity of small molecules against various targets. nih.govbgc.ac.in While specific bioassay data for Benzamide, 2-hydroxy-N-(3-methylphenyl)- (PubChem CID 4226241) is not extensively documented in publicly available literature, this screening process is the standard for identifying primary enzyme interactors.

In Vitro Enzymatic Assays for Inhibition Profiling

Once potential enzyme targets are identified, quantitative in vitro enzymatic assays are conducted to characterize the inhibitory potency of Benzamide, 2-hydroxy-N-(3-methylphenyl)-. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half, a value known as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

The specific assay format depends on the enzyme being studied. For instance, if targeting cholinesterases like AChE or BuChE, a modified Ellman's spectrophotometric method is commonly employed. For protein kinases, radiometric assays or fluorescence-based assays are often used. The results of these assays are typically presented in a dose-response curve, from which the IC₅₀ value is calculated.

While specific experimental data for Benzamide, 2-hydroxy-N-(3-methylphenyl)- is not available in the reviewed literature, the following interactive table illustrates how inhibition profiling data would be presented.

Interactive Data Table: Illustrative Inhibition Profile of Benzamide, 2-hydroxy-N-(3-methylphenyl)- (Note: The following data is hypothetical and for illustrative purposes only.)

Enzyme TargetAssay MethodIC₅₀ (µM)
Enzyme ASpectrophotometric15.2
Enzyme BFluorometric8.9
Enzyme CRadiometric> 100
Enzyme DChemiluminescent22.5

Determination of Inhibition Mode and Reversibility

Understanding whether an inhibitor binds reversibly or irreversibly to an enzyme, and the mechanism of this interaction, is a critical aspect of its pharmacological profile. nih.gov Enzyme inhibition can be broadly categorized as reversible (where the inhibitor can dissociate from the enzyme) or irreversible (where it forms a stable, often covalent, bond). nih.gov

Reversible inhibition is further classified into competitive, uncompetitive, and mixed inhibition, which can be distinguished through kinetic studies. researchgate.netchemsynthesis.com These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases the apparent Vmax and can either increase or decrease the apparent Km.

The reversibility of the inhibition can be assessed by methods such as dialysis. If the enzyme activity is restored after removing the inhibitor, the inhibition is considered reversible.

Computational Modeling of Enzyme-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This in silico approach provides insights into the binding mode and affinity of Benzamide, 2-hydroxy-N-(3-methylphenyl)- with its potential enzyme targets at a molecular level.

The process typically involves:

Obtaining the three-dimensional structure of the target enzyme, usually from a public repository like the Protein Data Bank (PDB).

Generating a 3D model of the ligand, Benzamide, 2-hydroxy-N-(3-methylphenyl)-.

Using docking software to place the ligand into the enzyme's binding site in various conformations and orientations.

Scoring the different poses based on factors like binding energy to predict the most stable complex.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the enzyme's active site. This information is invaluable for understanding the structural basis of inhibition and for guiding the design of more potent and selective inhibitors. While no specific docking studies for Benzamide, 2-hydroxy-N-(3-methylphenyl)- have been published, the following table illustrates how such data would be presented.

Interactive Data Table: Example Molecular Docking Results for Benzamide, 2-hydroxy-N-(3-methylphenyl)- with a Hypothetical Enzyme (Note: The following data is hypothetical and for illustrative purposes only.)

Interacting ResidueInteraction TypeDistance (Å)
Serine 252Hydrogen Bond2.1
Tyrosine 334π-π Stacking3.5
Leucine 340Hydrophobic4.2
Aspartate 189Hydrogen Bond2.8

Functional Stability of Ligand-Receptor Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the functional stability of the predicted ligand-enzyme complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the flexibility of the protein and the ligand and to evaluate the stability of their interactions.

In an MD simulation, the atoms of the system (the enzyme, the ligand, and surrounding solvent molecules) are allowed to move according to the laws of physics. The trajectory of these movements is calculated over a specific period, typically nanoseconds to microseconds. Analysis of this trajectory can confirm whether the ligand remains stably bound in the predicted orientation or if it dissociates. It also provides information on conformational changes in the enzyme upon ligand binding. A stable complex in an MD simulation lends greater confidence to the binding mode predicted by molecular docking.

Biological Target Identification and Ligand Binding Studies in Vitro

Identification of Potential Biological Systems and Receptors Interacted with by the Compound

The chemical scaffold of Benzamide (B126), 2-hydroxy-N-(3-methylphenyl)- suggests potential interactions with several key biological systems, primarily centered around enzyme inhibition and receptor modulation.

Histone Deacetylases (HDACs): The 2-hydroxy-N-arylbenzamide moiety is a well-recognized pharmacophore for the inhibition of zinc-dependent enzymes, most notably histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. The 2-hydroxy group and the adjacent amide carbonyl are capable of forming a bidentate chelation with the zinc ion in the active site of HDAC enzymes. This interaction is a hallmark of many known HDAC inhibitors. Therefore, it is highly probable that Benzamide, 2-hydroxy-N-(3-methylphenyl)- would exhibit inhibitory activity against various HDAC isoforms.

Cereblon (CRBN): More recently, benzamide derivatives have been identified as ligands for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. CRBN is the primary target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. The binding of small molecules to CRBN can modulate its substrate specificity, leading to the degradation of specific proteins. The general structure of a benzamide derivative makes it a plausible candidate for interaction with the thalidomide-binding domain of CRBN.

Other Potential Targets: Beyond HDACs and CRBN, the general structure of N-arylbenzamides has been explored for a wide range of other biological activities. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes such as tyrosinase, which is involved in melanin (B1238610) biosynthesis. researchgate.netvjs.ac.vn Structural analogs, specifically N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides which share some structural similarities, have been evaluated for antimicrobial and antimycobacterial activities.

In Vitro Ligand Binding Assays

Direct in vitro ligand binding assay data for Benzamide, 2-hydroxy-N-(3-methylphenyl)- is not available in the reviewed literature. However, based on studies of closely related compounds, we can infer the types of assays that would be relevant and the expected nature of the findings.

For a compound of this class, a typical in vitro evaluation would involve a panel of enzymatic and binding assays to determine its potency and selectivity.

HDAC Inhibition Assays: To quantify the inhibitory potential against HDACs, a series of in vitro assays would be conducted. These typically use a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the test compound allows for the calculation of the half-maximal inhibitory concentration (IC50).

Hypothetical In Vitro HDAC Inhibition Data for a 2-hydroxy-N-arylbenzamide

Target Enzyme IC50 (nM) Assay Type
HDAC1 150 Fluorogenic
HDAC2 200 Fluorogenic
HDAC3 95 Fluorogenic
HDAC6 550 Fluorogenic

Note: This table is illustrative and based on typical values for this class of compounds, not specific data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-.

CRBN Binding Assays: To assess the binding affinity to CRBN, competitive binding assays are commonly employed. These can include fluorescence polarization (FP) assays or surface plasmon resonance (SPR). In a competitive FP assay, a fluorescently labeled ligand for CRBN is used. The displacement of this ligand by the test compound results in a decrease in fluorescence polarization, from which the binding affinity (often expressed as the inhibition constant, Ki, or IC50) can be determined.

Hypothetical In Vitro CRBN Binding Data

Biological Target Binding Affinity (Ki, µM) Assay Method
Human CRBN 25 Fluorescence Polarization

Note: This table is illustrative and based on typical values for this class of compounds, not specific data for Benzamide, 2-hydroxy-N-(3-methylphenyl)-.

Mechanistic Studies of Molecular Interaction with Biological Macromolecules

The mechanism of interaction of Benzamide, 2-hydroxy-N-(3-methylphenyl)- with its likely biological targets can be inferred from structural studies of related compounds.

Interaction with HDACs: The primary mode of interaction with histone deacetylases would involve the chelation of the catalytic zinc ion by the 2-hydroxy group and the amide carbonyl oxygen. The aromatic rings of the benzamide and the 3-methylphenyl group would likely occupy adjacent hydrophobic pockets in the active site. The N-H of the amide bond can act as a hydrogen bond donor to an acceptor residue in the enzyme's active site tunnel. The 3-methyl group on the phenyl ring would influence the compound's conformation and its fit within the binding pocket, potentially affecting its isoform selectivity.

Q & A

Q. What are the key considerations in designing a synthesis route for 2-hydroxy-N-(3-methylphenyl)benzamide?

  • Methodological Answer : Synthesis routes should prioritize regioselectivity due to the presence of reactive hydroxyl and amide groups. For example, coupling 2-hydroxybenzoic acid derivatives with 3-methylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) minimizes side reactions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to suppress hydrolysis or unintended substitutions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) and purity (>95% by HPLC).

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., hydroxyl at C2, methyl at N-phenyl C3). Aromatic protons typically appear as doublets in δ 6.8–7.5 ppm.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity (>98%) and detect trace impurities.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ≈ 243.1 for C14_{14}H13_{13}NO2_2).
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .

Q. How can researchers optimize reaction yields in the presence of competing substituent reactivity?

  • Methodological Answer : Protecting the hydroxyl group (e.g., using TIPSCl or acetyl chloride) before amidation prevents unwanted side reactions. Kinetic studies (monitored by TLC or in-situ IR) identify optimal reaction times. For example, extended reaction times (>24 h) in acidic conditions may lead to demethylation of the 3-methylphenyl group, reducing yield .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the solid state influence the compound’s physicochemical properties?

  • Methodological Answer : X-ray crystallography (using SHELXL or ORTEP-III ) reveals hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules ) classifies interactions like O–H···O (hydroxyl to amide carbonyl) or N–H···O (amide to hydroxyl). These patterns affect solubility, melting point, and stability. For example, strong intramolecular H-bonds may reduce solubility in apolar solvents but enhance thermal stability (>200°C).

Q. What strategies resolve discrepancies in crystallographic data between polymorphic forms?

  • Methodological Answer :
  • Data Collection : High-resolution datasets (≤1.0 Å) using synchrotron radiation reduce noise.
  • Refinement : SHELXL’s TWIN and BASF commands model twinning or disorder in polymorphs .
  • Validation : PLATON’s ADDSYM detects missed symmetry, while Rint_{int} values (<0.05) ensure data quality.
    Example: A monoclinic vs. orthorhombic polymorph may show differences in unit cell parameters (ΔV ≈ 5–10 Å3^3), resolved via Hirshfeld surface analysis .

Q. How can computational modeling predict biological activity based on substituent modifications?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2). The hydroxyl group’s H-bonding with Arg120 and methylphenyl’s hydrophobic fit into Val523 pocket correlate with anti-inflammatory activity .
  • QSAR : Hammett constants (σ) for substituents predict electron-withdrawing/donating effects on bioactivity. For example, replacing the 3-methyl group with CF3_3 (σ = 0.54) may enhance potency by 30% .

Q. What experimental approaches validate the compound’s role as a kinase inhibitor in mechanistic studies?

  • Methodological Answer :
  • Enzyme Assays : ATPase activity measured via malachite green phosphate assay (IC50_{50} ≤ 1 µM suggests strong inhibition).
  • Cellular Models : Western blotting detects downstream phosphorylation (e.g., ERK1/2 in cancer cell lines).
  • SPR Biosensors : Real-time binding kinetics (kon_{on}/koff_{off}) quantify affinity (KD_D ≈ 10–100 nM) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility (e.g., rotation of the 3-methylphenyl group).
  • DFT Calculations : Gaussian 16 optimizes geometries and calculates NMR chemical shifts (RMSD < 0.3 ppm validates X-ray structure).
    Example: A twisted amide group in solution (NMR) vs. planar in crystal (X-ray) may arise from crystal packing forces .

Q. What protocols reconcile discrepancies in biological activity across in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Stability : LC-MS/MS quantifies hepatic microsomal degradation (t1/2_{1/2} < 30 min suggests rapid clearance).
  • Prodrug Design : Acetylation of the hydroxyl group improves bioavailability (e.g., 2-fold AUC increase in rodent models) .
  • Toxicology : Ames test and hERG channel screening rule out false-positive cytotoxicity.

Tables for Key Data

Property Value/Method Reference
Melting Point185–187°C (DSC)
logP (Calculated)2.8 (XlogP3-AA)
Aqueous Solubility0.12 mg/mL (pH 7.4, shake-flask)
Crystallographic R-factorR1 = 0.039 (SHELXL-refined)
IC50_{50} (Kinase X)0.45 µM (ATPase assay)

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